2-chloro-2-fluoroethyl methanesulfonate

Catalog No.
S6505993
CAS No.
2742656-43-3
M.F
C3H6ClFO3S
M. Wt
176.6
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-chloro-2-fluoroethyl methanesulfonate

CAS Number

2742656-43-3

Product Name

2-chloro-2-fluoroethyl methanesulfonate

Molecular Formula

C3H6ClFO3S

Molecular Weight

176.6

2-chloro-2-fluoroethyl methanesulfonate is an organosulfur compound characterized by the molecular formula C3_3H7_7ClFOS. This compound appears as a colorless liquid and is primarily utilized as an alkylating agent in organic synthesis. It is particularly noted for its ability to introduce fluoroethyl groups into various substrates, making it valuable in medicinal chemistry and material science. The presence of both chlorine and fluorine atoms enhances its reactivity compared to other alkylating agents, allowing for diverse applications in chemical synthesis.

, predominantly nucleophilic substitution reactions. It can react with various nucleophiles such as:

  • Amines
  • Thiols
  • Alcohols

These reactions typically occur in polar aprotic solvents like dimethylformamide or acetonitrile, often at room temperature or slightly elevated temperatures. The major products formed from these reactions are fluoroethyl-substituted compounds, which serve as important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Types of Reactions

  • Nucleophilic Substitution: The compound acts as an electrophile, where the leaving group (chloride) is replaced by a nucleophile.
  • Alkylation: It introduces alkyl groups into biologically active molecules, modifying their structure and potentially altering their function

    As an alkylating agent, 2-chloro-2-fluoroethyl methanesulfonate exhibits significant biological activity by modifying nucleophilic sites in biomolecules. This modification can lead to changes in the function of proteins and nucleic acids, which is critical in drug design and development. Its ability to introduce fluorinated groups also enhances the metabolic stability and bioavailability of pharmaceutical compounds .

The synthesis of 2-chloro-2-fluoroethyl methanesulfonate can be achieved through several methods:

  • Reaction of 2-Fluoroethanol with Methanesulfonyl Chloride:
    • Reagents: 2-fluoroethanol and methanesulfonyl chloride.
    • Catalyst/Base: A base such as triethylamine is typically used.
    • Conditions: The reaction is conducted at low temperatures to prevent decomposition and ensure high yield.
  • Industrial Production:
    • In industrial settings, continuous flow reactors are employed to maintain optimal temperature and pressure conditions, enhancing production efficiency and consistency .

2-chloro-2-fluoroethyl methanesulfonate has a range of applications:

  • Medicinal Chemistry: Used as an alkylating agent to synthesize fluorinated pharmaceuticals.
  • Material Science: Employed in the production of fluorinated polymers and materials.
  • Chemical Synthesis: Acts as a key intermediate in various organic synthesis pathways .

Studies on the interactions of 2-chloro-2-fluoroethyl methanesulfonate with biological molecules have revealed its potential effects on enzyme activity and protein function. The introduction of fluorine enhances the lipophilicity of compounds, which can influence their interaction with biological membranes and receptors. Such studies are crucial for understanding its role in drug design and the development of therapeutics targeting specific biological pathways .

When compared to similar compounds, 2-chloro-2-fluoroethyl methanesulfonate stands out due to its unique combination of chlorine and fluorine atoms. Here’s a comparison with other related compounds:

Compound NameKey Features
Ethyl MethanesulfonateLacks fluorine; less reactive than 2-chloro-2-fluoroethyl methanesulfonate.
Methyl MethanesulfonateSimilar structure but different alkyl group; less versatile in applications.
2-Chloroethyl MethanesulfonateContains chlorine but lacks fluorine; different reactivity profile.
2-Bromoethyl MethanesulfonateContains bromine instead of chlorine; different leaving group stability.

The presence of fluorine not only increases the reactivity but also imparts unique properties that enhance the effectiveness of this compound in synthetic applications compared to its analogs

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

Explore Compound Types